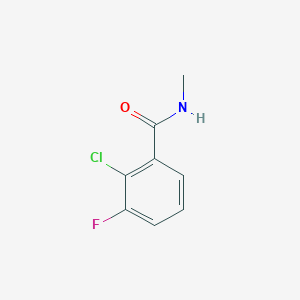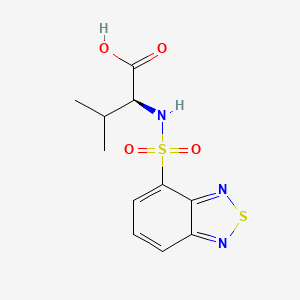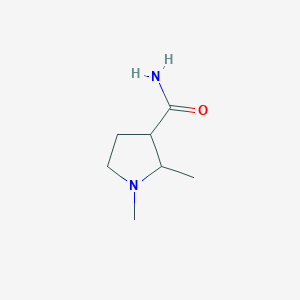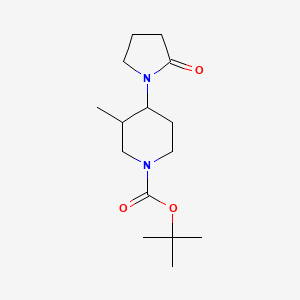
1-(4-Methylphenyl)-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylphenyl)-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine, also known as MTSET, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MTSET is a sulfhydryl-reactive compound that is commonly used as a tool to study the function and structure of proteins.
Mechanism of Action
1-(4-Methylphenyl)-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine reacts with the thiol group of cysteine residues in proteins, leading to the formation of a covalent bond between 1-(4-Methylphenyl)-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine and the protein. This covalent bond can lead to changes in protein function, including changes in protein conformation, ion selectivity, and enzymatic activity.
Biochemical and Physiological Effects:
1-(4-Methylphenyl)-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine has been shown to have various biochemical and physiological effects on proteins. For example, it has been shown to inhibit the activity of ion channels such as the cystic fibrosis transmembrane conductance regulator (CFTR) and the voltage-gated potassium channel (Kv1.5). It has also been shown to enhance the activity of transporters such as the dopamine transporter (DAT) and the serotonin transporter (SERT).
Advantages and Limitations for Lab Experiments
1-(4-Methylphenyl)-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine is a useful tool for studying the function and structure of proteins. It has several advantages, including its ability to selectively modify cysteine residues in proteins and its high reactivity. However, there are also limitations to its use, including the potential for off-target effects and the need for careful control experiments to ensure that observed effects are due to specific protein modifications and not other factors.
Future Directions
There are several future directions for research involving 1-(4-Methylphenyl)-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine. One direction is the development of new methods for selectively targeting specific cysteine residues in proteins. Another direction is the use of 1-(4-Methylphenyl)-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine in combination with other tools, such as site-directed mutagenesis and structural biology techniques, to gain a better understanding of protein structure and function. Additionally, 1-(4-Methylphenyl)-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine could be used to study the effects of protein modifications on disease states, such as cystic fibrosis and Parkinson's disease.
Synthesis Methods
1-(4-Methylphenyl)-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine can be synthesized through a multi-step process involving the reaction of 4-methylbenzenesulfonyl chloride with 2,3,5,6-tetramethylpiperidine followed by a reaction with piperazine. The final product is purified through column chromatography to obtain pure 1-(4-Methylphenyl)-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine.
Scientific Research Applications
1-(4-Methylphenyl)-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine is widely used as a tool to study the function and structure of proteins. It is a sulfhydryl-reactive compound that can modify cysteine residues in proteins, which can lead to changes in protein function. 1-(4-Methylphenyl)-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine has been used to study the structure and function of various proteins, including ion channels, transporters, and enzymes. It can also be used to study protein-protein interactions and protein-ligand interactions.
properties
IUPAC Name |
1-(4-methylphenyl)-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2S/c1-15-6-8-20(9-7-15)22-10-12-23(13-11-22)26(24,25)21-18(4)16(2)14-17(3)19(21)5/h6-9,14H,10-13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMJSIBGMHMOFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C(=CC(=C3C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylphenyl)-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-chloro-N-[4-(cyanomethyl)phenyl]benzamide](/img/structure/B7580557.png)




![Methyl 3-tert-butyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B7580577.png)

